4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide is a complex heterocyclic compound. It features a unique structure combining a triazolo-pyridazine core with a thiophene ring and a phthalazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactionsCommon reagents include hydrazine derivatives, thiophene carboxylic acids, and various coupling agents .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-pyridazine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the triazolo-pyridazine core can produce various reduced derivatives .
Scientific Research Applications
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Investigated for their anticancer properties.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: Explored for their energetic material applications .
Uniqueness
4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique combination of a triazolo-pyridazine core with a thiophene ring and a phthalazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H13N7O2S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-phthalazine-1-carboxamide |
InChI |
InChI=1S/C19H13N7O2S/c27-18-13-4-2-1-3-12(13)17(23-24-18)19(28)20-9-16-22-21-15-6-5-14(25-26(15)16)11-7-8-29-10-11/h1-8,10H,9H2,(H,20,28)(H,24,27) |
InChI Key |
NYOKQWJBRTVKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Origin of Product |
United States |
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